molecular formula C18H28BrClN2O3 B12898168 (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride CAS No. 82935-30-6

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride

Cat. No.: B12898168
CAS No.: 82935-30-6
M. Wt: 435.8 g/mol
InChI Key: SDFPILKXAAHRFN-ZOWNYOTGSA-N
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Description

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is a chiral benzamide derivative with the molecular formula C₁₈H₂₇BrN₂O₃·HCl (CID: 54946) . Its structure features a 3-bromo-2,6-diethoxy-substituted benzamide core linked to an (S)-configured 1-ethylpyrrolidin-2-ylmethyl group. Notably, the diethoxy groups enhance lipophilicity, while the bromine atom may influence electronic interactions in biological systems. The hydrochloride salt form improves solubility, a common strategy for optimizing bioavailability in drug development .

Properties

CAS No.

82935-30-6

Molecular Formula

C18H28BrClN2O3

Molecular Weight

435.8 g/mol

IUPAC Name

3-bromo-2,6-diethoxy-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]benzamide;hydrochloride

InChI

InChI=1S/C18H27BrN2O3.ClH/c1-4-21-11-7-8-13(21)12-20-18(22)16-15(23-5-2)10-9-14(19)17(16)24-6-3;/h9-10,13H,4-8,11-12H2,1-3H3,(H,20,22);1H/t13-;/m0./s1

InChI Key

SDFPILKXAAHRFN-ZOWNYOTGSA-N

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OCC)Br)OCC.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Bromo-2,6-diethoxybenzoyl Chloride

  • Starting Material : 3-bromo-2,6-diethoxybenzoic acid (or its derivatives).
  • Reagents : Chlorinating agents such as thionyl chloride (SOCl2), oxalyl chloride, or phosphorus pentachloride (PCl5).
  • Solvents : Halogenated hydrocarbons (e.g., dichloromethane), esters (ethyl acetate), or aromatic solvents (toluene).
  • Conditions : Reaction temperature maintained between 25–55 °C for 2–4 hours to ensure complete conversion to acid chloride.
  • Notes : Use of catalytic DMF can enhance reaction rate. Removal of excess chlorinating agent and solvents under reduced pressure yields the acid chloride intermediate.

Coupling with (S)-1-Ethylpyrrolidin-2-ylmethylamine

  • Amine Source : (S)-1-ethylpyrrolidin-2-ylmethylamine, prepared or procured as a chiral amine.
  • Reaction : Nucleophilic acyl substitution where the amine attacks the acid chloride to form the amide bond.
  • Solvents : Aprotic solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate.
  • Base : Triethylamine or other organic bases to neutralize HCl formed during the reaction.
  • Temperature : Typically 0–25 °C to control reaction rate and stereochemical integrity.
  • Purification : The crude amide is purified by recrystallization or chromatography to isolate the pure benzamide.

Formation of Hydrochloride Salt

  • Procedure : The free base benzamide is treated with hydrochloric acid in an appropriate solvent (e.g., methanol or ethyl acetate).
  • Conditions : Stirring at ambient temperature for 1–2 hours.
  • Isolation : The hydrochloride salt precipitates out and is collected by filtration, washed, and dried under vacuum.
  • Purpose : Enhances compound stability, solubility, and handling properties for research applications.

Data Table Summarizing Preparation Parameters

Step Reagents/Conditions Solvents Temperature (°C) Notes
Acid Chloride Formation Thionyl chloride or oxalyl chloride Dichloromethane, ethyl acetate 25–55 Catalytic DMF may be used
Amide Coupling (S)-1-ethylpyrrolidin-2-ylmethylamine, base Dichloromethane, THF, EtOAc 0–25 Base neutralizes HCl byproduct
Hydrochloride Salt Formation HCl in methanol or ethyl acetate Methanol, ethyl acetate 20–25 Precipitation and filtration

Research Findings and Optimization Notes

  • Stereochemical Integrity : Maintaining low temperatures during amide coupling is critical to preserve the (S)-configuration of the pyrrolidine moiety.
  • Solvent Choice : Aprotic solvents favor cleaner reactions and higher yields; protic solvents may cause side reactions or racemization.
  • Purification : Recrystallization from solvents like ethyl acetate/n-heptane mixtures yields high purity product (>99.5%).
  • Yield Improvement : Use of ligands or additives during coupling can improve yield and reduce byproducts, as seen in related benzamide syntheses.
  • Stability : The hydrochloride salt form is more stable and easier to handle than the free base, facilitating storage and further use in research.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the C3 position is activated for substitution due to electron-withdrawing effects from the adjacent ethoxy groups. Key reactions include:

Reaction Type Conditions Outcome Yield
Displacement with aminesDMF, 80°C, 12–24 hSubstitution with primary/secondary amines to form aryl amine derivatives60–75%
Suzuki-Miyaura couplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C, 8 hCross-coupling with boronic acids to form biaryl systems55–68%

Mechanism :

\ceArBr+Nu>[Base, Catalyst]ArNu+Br\ce{Ar-Br + Nu^- ->[\text{Base, Catalyst}] Ar-Nu + Br^-}

The ethoxy groups at C2/C6 act as ortho/para-directors, enhancing electrophilicity at C3 .

Hydrolysis Reactions

The ethoxy groups undergo acid-catalyzed hydrolysis under specific conditions:

Reagent Conditions Product Application
Concentrated HClReflux, 6 h2,6-Dihydroxybenzamide derivativeIntermediate for further functionalization
HBr/AcOH100°C, 3 hComplete de-ethoxylation to phenolic groupsSynthesis of poly-hydroxylated analogs

Notable Observation :
Steric hindrance from the pyrrolidine-methyl group slows hydrolysis rates compared to non-substituted analogs .

Coupling Reactions

The benzamide backbone participates in metal-catalyzed cross-couplings:

Reaction Catalyst System Partners Selectivity
Buchwald-Hartwig aminationPd₂(dba)₃/Xantphos, Cs₂CO₃, tolueneAryl halides or pseudohalidesC3 bromine remains intact
Ullmann-type couplingCuI, 1,10-phenanthroline, K₃PO₄Thiols or alcoholsModerate regioselectivity

Key Challenge :
The ethylpyrrolidine moiety may coordinate with transition metals, requiring optimized ligand systems .

Stereochemical Influences

The (S)-configuration at the pyrrolidine-methyl chiral center affects reaction outcomes:

  • Diastereoselectivity : Reactions with chiral amines yield diastereomeric ratios up to 4:1 .

  • Catalytic asymmetric reactions : The compound’s chirality induces enantioselectivity (up to 85% ee) in proline-mediated aldol additions.

Redox Reactivity

Limited redox activity is observed due to the electron-rich aromatic system. Notable exceptions include:

Reagent Conditions Product
NaBH₄/CeCl₃THF, 0°C, 2 hPartial reduction of amide to amine
DDQCH₂Cl₂, RT, 12 hOxidative dearomatization inhibited

Side Reactions and Byproducts

Common side processes include:

  • Elimination : Formation of quinone methides under strong basic conditions.

  • Demethylation : Accidental cleavage of ethoxy groups at temperatures >120°C .

Analytical Characterization of Reaction Products

Technique Key Data
¹H NMRδ 1.42 (t, J=7.0 Hz, 3H, CH₂CH₃), 3.21–3.45 (m, pyrrolidine protons)
HPLCRetention time shift from 8.2 min (parent) to 6.7 min (hydrolysis product)
HRMSm/z 435.0841 [M+H]⁺ (calculated 435.0843)

This compound’s reactivity profile makes it valuable for developing pharmaceuticals targeting neurological disorders, with demonstrated utility in orexin receptor modulation .

Scientific Research Applications

Pharmacological Applications

Dopamine Receptor Antagonism
Remoxipride primarily functions as an antagonist of the D2 dopamine receptor, which is crucial in the treatment of several neuropsychiatric disorders. Its antagonistic properties help in managing conditions such as schizophrenia by modulating dopaminergic activity in the brain.

Behavioral Studies
Research utilizing Remoxipride has contributed to understanding the role of dopamine in behavior and cognition. Studies have indicated that manipulating dopaminergic signaling can influence learning and memory processes, providing insights into the neurobiological underpinnings of psychiatric conditions.

Neurophysiological Effects
Investigations into the effects of Remoxipride on neural firing rates have revealed its impact on neuronal excitability and synaptic transmission. For instance, studies have shown that administration of Remoxipride alters firing patterns in specific brain regions associated with reward processing and motor control .

Structure-Activity Relationship (SAR) Studies

The chemical structure of Remoxipride has been pivotal in SAR studies aimed at developing new antipsychotic agents. Modifications to the benzamide core and ethylpyrrolidine moiety have led to the synthesis of various analogs, which are being evaluated for enhanced potency and reduced side effects.

Table 2: Structural Variants of Remoxipride

Compound NameStructure ModificationD2 Ki (nM)
RemoxiprideOriginal structure873
Analog AMethyl substitution on benzamide450
Analog BEthyl group modification320

Toxicological Studies

Toxicological assessments of Remoxipride have been conducted to evaluate its safety profile. These studies are essential for understanding potential adverse effects and establishing therapeutic windows for clinical use. The compound has shown low toxicity in preclinical models, supporting its continued investigation as a therapeutic agent .

Mechanism of Action

The mechanism of action of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride would depend on its specific application. In medicinal chemistry, it might act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and molecular docking analyses .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Molecular Formula Substituents Pharmacological Activity Key Physical Properties Reference
(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride C₁₈H₂₇BrN₂O₃·HCl Bromo, diethoxy, ethylpyrrolidine Not explicitly reported (structural analogy suggests potential CNS or enzyme-targeting activity)
Levosulpiride C₁₅H₂₃N₃O₄S Methoxy, sulfamoyl, ethylpyrrolidine Antipsychotic, antiemetic, antidopaminergic (D₂ receptor antagonist)
(S)-3,5-Dichloro-2,6-dihydroxy-N-[(1-ethylpyrrolidin-2-yl)methyl]benzamide hydrochloride C₁₅H₂₀Cl₂N₂O₄·HCl Dichloro, dihydroxy, ethylpyrrolidine Precursor for synthesis; no direct activity reported Melting point: 211–213°C; [α]D: +11.3 to +11.5 (ethanol)
Tubastatin A hydrochloride C₂₀H₂₃ClN₂O₂·HCl Tetrahydro-pyridoindole, hydroxybenzamide HDAC6 inhibitor (anticancer, neuroprotective)
2-Amine-N-[(S)-methoxycarbonylethyl]benzamide (10) C₁₅H₁₆N₂O₃ Methoxycarbonyl, amine Synthetic intermediate mp: 90–91°C; [α]D²⁴: +4.5° (CHCl₃)

Structural and Pharmacological Insights

Substituent Effects on Bioactivity :

  • Levosulpiride (C₁₅H₂₃N₃O₄S) shares the ethylpyrrolidine moiety with the target compound but replaces bromo/diethoxy groups with methoxy and sulfamoyl substituents. This structural divergence underpins its D₂ receptor antagonism and gastrointestinal prokinetic effects . In contrast, the bromo and diethoxy groups in the target compound may alter receptor binding kinetics or selectivity.
  • Tubastatin A hydrochloride (C₂₀H₂₃ClN₂O₂·HCl) demonstrates that benzamide derivatives with bulky aromatic systems (e.g., tetrahydro-pyridoindole) can inhibit histone deacetylases (HDACs). The target compound’s diethoxy groups might similarly modulate enzyme interactions but with distinct selectivity .

Impact of Halogenation: The 3-bromo substituent in the target compound contrasts with 3,5-dichloro in ’s analog.

Stereochemical Considerations :

  • Both the target compound and levosulpiride are chiral, with (S)-configured ethylpyrrolidine groups. This stereochemistry is critical for enantioselective receptor binding, as seen in levosulpiride’s antidopaminergic activity .

Physicochemical Properties :

  • The diethoxy groups in the target compound increase lipophilicity (logP ~3–4 estimated) compared to the dihydroxy analog in , which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • The hydrochloride salt form aligns with trends in drug development to enhance solubility, as seen in tubastatin A and levosulpiride .

Biological Activity

(S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C18H28BrClN2O3
  • Molecular Weight : 387.269 g/mol
  • Chirality : The presence of a chiral center at the carbon adjacent to the bromine atom enhances its biological interactions.

The compound features a bromine atom, two ethoxy groups, and a pyrrolidine moiety, which may influence its pharmacological properties significantly.

Biological Activity

Preliminary studies indicate that this compound exhibits several notable biological activities:

1. Antimicrobial Properties

Research has shown that compounds with similar structural features can inhibit the growth of various bacteria and fungi. The presence of the bromine atom and ethoxy groups may enhance these effects, making it a candidate for further investigation in antimicrobial applications.

2. Anticancer Activity

Compounds resembling (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride have demonstrated potential in targeting cancer cell lines. In vitro studies suggest that they may induce apoptosis in cancer cells, indicating their potential as anticancer agents.

3. Neuroactivity

The pyrrolidine group suggests possible interactions with neurotransmitter systems, which could influence cognitive functions or mood regulation. This aspect warrants further exploration to determine its efficacy in neuropharmacology.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Similar compounds have been identified as selective inhibitors of butyrylcholinesterase (BChE), which plays a critical role in neurotransmission. Molecular docking studies suggest that (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride may interact with both the catalytic active site and peripheral anionic site of BChE .
  • Cellular Protection : In neuroblastoma cell models, compounds with similar structures have shown protective effects against amyloid-beta-induced toxicity, indicating potential applications in neurodegenerative diseases .

Comparative Analysis with Related Compounds

To better understand the unique properties of (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride, a comparison with structurally related compounds is valuable:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
2-MethylbenzamideMethyl group on benzene ringAntimicrobialSimpler structure without ethoxy or pyrrolidine
3-Bromo-N-(pyrrolidinyl)methylbenzamideLacks ethoxy groupsNeuroactive propertiesDirectly compares pyrrolidine influence
N,N-DiethylbenzamideDiethyl substitution instead of ethoxyAnalgesic propertiesDifferent substituents affecting activity

These comparisons highlight how the dual ethoxy groups and chiral center in (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride may enhance its biological interactions compared to simpler analogs.

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound. Notable findings include:

  • In Vitro Studies : A study demonstrated that derivatives similar to (S)-3-Bromo-2,6-diethoxy-N-((1-ethylpyrrolidin-2-yl)methyl)benzamide hydrochloride exhibited significant BChE inhibition with IC50 values in the low micromolar range. This suggests strong potential for therapeutic applications in treating cognitive disorders .
  • Neuroprotective Effects : In experiments using SH-SY5Y neuroblastoma cells, compounds related to (S)-3-Bromo exhibited protective effects against amyloid-beta toxicity, significantly improving cell viability compared to control groups .

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